Boc-MeThr(Bzl)-OH

Catalog No.
S760326
CAS No.
64263-80-5
M.F
C16H28N2O5
M. Wt
323,39 g/mole
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-MeThr(Bzl)-OH

CAS Number

64263-80-5

Product Name

Boc-MeThr(Bzl)-OH

IUPAC Name

(2S,3R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylmethoxybutanoic acid

Molecular Formula

C16H28N2O5

Molecular Weight

323,39 g/mole

InChI

InChI=1S/C17H25NO5/c1-12(22-11-13-9-7-6-8-10-13)14(15(19)20)18(5)16(21)23-17(2,3)4/h6-10,12,14H,11H2,1-5H3,(H,19,20)/t12-,14+/m1/s1

InChI Key

IWCSBUBELIDSKW-RYUDHWBXSA-N

SMILES

CC(C(C(=O)O)N(C)C(=O)OC(C)(C)C)OCC1=CC=CC=C1

Synonyms

Boc-Leu-Pro-OH;64205-66-9;BOC-L-LEUCYLPROLINE;AC1LXARY;PubChem12321;SCHEMBL10935144;CTK6A4194;ZINC2145204;(2S)-1-[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]pyrrolidine-2-carboxylicacid

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)O)NC(=O)OC(C)(C)C

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C)OCC1=CC=CC=C1

Boc-MeThr(Bzl)-OH (CAS: 64263-80-5) is a highly specialized, orthogonally protected amino acid building block utilized in solid-phase peptide synthesis (SPPS). It features an N-alpha-methyl group designed to impart proteolytic stability and conformational rigidity to the resulting peptide backbone, alongside a tert-butyloxycarbonyl (Boc) group for alpha-amino protection and a benzyl (Bzl) ether to protect the secondary hydroxyl group [1]. In industrial and advanced academic procurement, this compound is primarily selected for the synthesis of complex cyclodepsipeptides, therapeutic macrocycles, and membrane-permeable peptide drugs where standard proteinogenic amino acids fail to provide sufficient in vivo stability [2]. The Boc-protection strategy specifically enables the use of in-situ neutralization protocols, which are highly effective for overcoming the severe steric hindrance associated with coupling N-methylated residues [3].

Procurement substitution with non-methylated analogs, such as Boc-Thr(Bzl)-OH, fundamentally alters the target peptide's physicochemical profile, reintroducing backbone hydrogen-bond donors that drastically reduce membrane permeability and increase susceptibility to proteolytic cleavage[1]. Attempting to use the unprotected side-chain variant (Boc-MeThr-OH) during the prolonged, highly activated coupling conditions required for N-methylated residues leads to massive accumulation of side products via O-acylation and base-catalyzed beta-elimination (observed as a -18 Da mass defect)[2]. Furthermore, substituting with the Fmoc-protected equivalent (Fmoc-MeThr(Bzl)-OH) forces the synthesis into an Fmoc-SPPS workflow; in sequences with multiple consecutive N-methylated or sterically hindered residues, the repeated extended exposures to piperidine required for Fmoc deprotection frequently induce severe alpha-carbon epimerization and incomplete couplings, issues that are largely circumvented by the acidic deprotection conditions of Boc-SPPS[3].

Prevention of Beta-Elimination and O-Acylation During Hindered Coupling

The coupling of N-methylated amino acids is notoriously slow due to severe steric bulk, often requiring extended reaction times (>2-4 hours) and highly reactive coupling reagents (e.g., HATU, PyBroP). When using unprotected Boc-MeThr-OH under these conditions, the secondary hydroxyl group is highly susceptible to O-acylation and base-catalyzed beta-elimination, leading to the formation of dehydroamino acid residues (a -18 Da mass defect). The incorporation of the robust benzyl (Bzl) ether in Boc-MeThr(Bzl)-OH completely suppresses these side reactions, maintaining >98% side-chain integrity even during prolonged coupling cycles [1].

Evidence DimensionSide-chain integrity during extended coupling (>2h)
Target Compound Data>98% integrity (no beta-elimination detected)
Comparator Or BaselineBoc-MeThr-OH (unprotected side chain): Significant accumulation of -18 Da dehydration products
Quantified DifferenceNear-total suppression of beta-elimination and O-acylation
ConditionsExtended coupling with highly active reagents (e.g., HATU/DIEA or PyBroP) in SPPS

Essential for preventing irreversible dehydration side reactions that drastically reduce crude purity and complicate downstream HPLC purification.

Minimization of Alpha-Carbon Epimerization via Boc-Strategy

Synthesizing peptides with multiple N-methylated residues using Fmoc-MeThr(Bzl)-OH requires repeated, prolonged exposure to basic conditions (e.g., 20% piperidine) to achieve complete deprotection. This prolonged basic exposure exacerbates alpha-carbon epimerization at the sterically hindered N-methyl residues. By utilizing Boc-MeThr(Bzl)-OH within a Boc-SPPS framework, deprotection is achieved rapidly using trifluoroacetic acid (TFA), bypassing the basic deprotection steps entirely. This strategy reduces epimerization rates from >5-10% (often seen in difficult Fmoc couplings) to <1%, preserving the stereochemical fidelity of the target sequence [1].

Evidence DimensionAlpha-carbon epimerization rate
Target Compound Data<1% epimerization (Boc-SPPS strategy)
Comparator Or BaselineFmoc-MeThr(Bzl)-OH (Fmoc-SPPS strategy): >5-10% epimerization in hindered sequences
Quantified DifferenceUp to 10-fold reduction in epimerization
ConditionsSynthesis of multi-methylated peptide sequences

Ensures the production of diastereomerically pure peptides, which is critical for therapeutic efficacy and regulatory compliance.

Enhancement of Downstream Proteolytic Stability

The primary procurement driver for N-methylated building blocks is the dramatic enhancement of in vivo stability. Peptides incorporating the MeThr residue derived from Boc-MeThr(Bzl)-OH exhibit profound resistance to enzymatic degradation compared to those synthesized with standard Boc-Thr(Bzl)-OH. By eliminating the amide hydrogen bond donor, the N-methyl group prevents recognition and cleavage by common proteases, frequently extending the serum half-life of macrocyclic peptides from minutes to >24 hours [1].

Evidence DimensionPeptide serum half-life
Target Compound DataOften >24 hours (N-methylated backbone)
Comparator Or BaselineBoc-Thr(Bzl)-OH (standard threonine): Often <1 hour
Quantified Difference>20-fold increase in proteolytic stability
ConditionsIn vitro serum stability assays of macrocyclic peptides

Provides the necessary pharmacokinetic stability to transition peptide candidates from in vitro tools to viable in vivo therapeutics.

Synthesis of Therapeutic Cyclodepsipeptides

Boc-MeThr(Bzl)-OH is a critical precursor for the total synthesis of complex, naturally derived or synthetic cyclodepsipeptides (e.g., petriellin A analogs). The Boc-protection strategy is particularly suited for assembling the highly sterically hindered, multi-methylated macrocyclic cores of these compounds, where Fmoc strategies often fail due to incomplete coupling and epimerization [1].

Development of Membrane-Permeable Peptide Drugs

In the design of orally bioavailable or intracellularly targeted peptides (such as cyclosporine derivatives), Boc-MeThr(Bzl)-OH is utilized to strategically mask backbone hydrogen bond donors. The incorporation of the N-methyl group significantly reduces the polar surface area and desolvation energy penalty, thereby enhancing passive membrane permeability [2].

Assembly of Difficult Sequences via In-Situ Neutralization SPPS

For peptide sequences prone to aggregation or containing multiple consecutive hindered residues, Boc-MeThr(Bzl)-OH enables the use of highly efficient in-situ neutralization Boc-SPPS protocols. This approach maximizes coupling yields and minimizes deletion sequences, making it the preferred choice for synthesizing challenging N-methylated targets [3].

XLogP3

2.5

Dates

Last modified: 08-15-2023

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